Cas no 1697708-27-2 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester)

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester structure
1697708-27-2 structure
Product name:1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester
CAS No:1697708-27-2
MF:C12H19ClO3
Molecular Weight:246.730463266373
CID:5275101

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester 化学的及び物理的性質

名前と識別子

    • 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester
    • インチ: 1S/C12H19ClO3/c1-8(2)9-4-6-11(7-5-9)12(13,16-11)10(14)15-3/h8-9H,4-7H2,1-3H3
    • InChIKey: ZDYSFARGNBQVHA-UHFFFAOYSA-N
    • SMILES: O1C2(CCC(C(C)C)CC2)C1(Cl)C(OC)=O

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-699175-0.5g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
0.5g
$713.0 2023-03-10
Enamine
EN300-699175-10.0g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
10.0g
$3191.0 2023-03-10
Enamine
EN300-699175-0.1g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
0.1g
$653.0 2023-03-10
Enamine
EN300-699175-0.25g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
0.25g
$683.0 2023-03-10
Enamine
EN300-699175-2.5g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
2.5g
$1454.0 2023-03-10
Enamine
EN300-699175-1.0g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
1g
$0.0 2023-06-07
Enamine
EN300-699175-5.0g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
5.0g
$2152.0 2023-03-10
Enamine
EN300-699175-0.05g
methyl 2-chloro-6-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
1697708-27-2
0.05g
$624.0 2023-03-10

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester 関連文献

1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl esterに関する追加情報

Chemical Profile of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester (CAS No. 1697708-27-2) and Its Emerging Applications in Modern Research

The compound 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester, identified by the CAS number 1697708-27-2, represents a fascinating molecular entity within the realm of organic chemistry. Its unique spirocyclic structure, characterized by an oxygen atom linking two six-membered rings, combined with the presence of chloro and ester functional groups, positions it as a versatile intermediate in synthetic chemistry. This introduction delves into the structural features, potential synthetic pathways, and particularly its relevance in contemporary biochemical and pharmaceutical research.

The core structure of this compound is derived from 1-Oxaspiro[2.5]octane-2-carboxylic acid, a scaffold known for its stability and potential utility in drug design due to its rigid bicyclic framework. The introduction of a chloro substituent at the 2-position and an isopropyl group (denoted as 1-methylethyl) at the 6-position significantly modulates the electronic properties and reactivity of the molecule. The methyl ester functionality at the 2-carboxyl position further enhances its solubility profile in common organic solvents, making it amenable to various downstream chemical transformations.

From a synthetic perspective, compounds featuring spirocyclic moieties often present intriguing challenges and opportunities. The oxygen bridge in 1-Oxaspiro[2.5]octane-2-carboxylic acid can serve as a nucleophilic center or participate in intramolecular reactions, facilitating the construction of more complex architectures. The presence of the chloro group at position 2 introduces electrophilicity, allowing for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for constructing biaryl motifs prevalent in many bioactive molecules.

The specific arrangement of the isopropyl group (1-methylethyl) at position 6 adds steric bulk to one side of the spirocycle. This can influence both the conformational preferences of the molecule and its interactions with biological targets. Steric effects are increasingly recognized as critical determinants of molecular recognition and activity in drug discovery; thus, tuning these parameters through structural modification remains a key strategy.

In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and potential pharmacological benefits. The rigid conformation imposed by the spirocyclic core can enhance binding affinity and metabolic stability, attributes highly valued in drug development. Furthermore, modifications around these scaffolds often lead to compounds with distinct biological activities compared to their acyclic counterparts.

Current research highlights several promising applications for derivatives structurally related to 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester (CAS No. 1697708-27-2). For instance, studies have explored its utility as a building block for synthesizing novel kinase inhibitors. Kinases are central enzymes in numerous cellular signaling pathways and are frequently targeted by therapeutic agents. The spirocyclic scaffold can be incorporated into kinase inhibitors to optimize binding interactions within the ATP-binding pocket or other relevant sites on the enzyme surface.

Another area of investigation involves using this compound as a precursor for developing small-molecule modulators of G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate a vast array of physiological processes upon binding specific ligands. The structural rigidity provided by the spirooxane core can facilitate precise alignment with target receptor sites, potentially leading to high-affinity ligands with improved selectivity profiles.

The ester functionality present in this molecule also opens avenues for further derivatization into amides or other pharmacophores through hydrolysis or transesterification reactions. Such transformations are fundamental in medicinal chemistry for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

From an industrial standpoint, synthesizing compounds like 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-, methyl ester (CAS No. 1697708-27-2) requires careful consideration of reaction conditions to achieve high yields while maintaining regioselectivity where necessary. Advances in catalytic methods have enabled more efficient access to complex heterocycles like spirooxanes compared to traditional multi-step approaches involving harsh reagents or prolonged reaction times.

The role of computational chemistry has become increasingly prominent alongside experimental efforts when dealing with complex molecular architectures such as this one. Molecular modeling techniques allow researchers not only to predict potential binding modes but also estimate physicochemical properties like solvation energies or metabolic liabilities before committing significant resources towards synthesis and biological testing.

The versatility inherent in this compound's structure makes it an attractive candidate for exploring structure-activity relationships (SAR) across different therapeutic areas beyond kinases or GPCRs mentioned earlier; potential applications may extend toward modulating ion channels or interacting with enzyme active sites involved in inflammatory processes or neurodegeneration remain plausible avenues for future investigation.

In conclusion,1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-6-(1-methylethyl)-,methyl ester (CAS No.:1697708-27-2) stands out as a structurally interesting intermediate with significant untapped potential within pharmaceutical research today Its unique scaffold combined with functional groups designed for synthetic manipulation positions it well-suited toward developing novel therapeutic agents targeting critical biological pathways While much remains unknown regarding its full spectrum applications ongoing studies continue to illuminate promising directions forward

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